1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

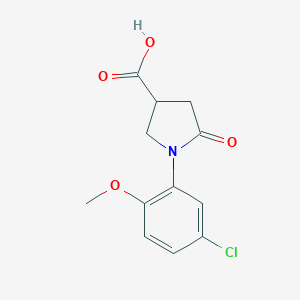

1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 63675-21-8) is a pyrrolidinone derivative with the molecular formula C₁₂H₁₂ClNO₄ and a molecular weight of 269.69 g/mol. Its structure features a 5-oxopyrrolidine-3-carboxylic acid core substituted at the 1-position with a 5-chloro-2-methoxyphenyl group. The methoxy (-OCH₃) and chloro (-Cl) substituents on the aromatic ring modulate electronic and steric properties, influencing solubility, stability, and biological interactions .

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4/c1-18-10-3-2-8(13)5-9(10)14-6-7(12(16)17)4-11(14)15/h2-3,5,7H,4,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLPDFKYJGBZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404024 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63675-21-8 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification and Hydrazide Formation

Esterification of the carboxylic acid group is a common preliminary step to enhance reactivity. Treatment of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with methanol and sulfuric acid produces the corresponding methyl ester. This intermediate is then reacted with hydrazine hydrate in refluxing propan-2-ol to yield the hydrazide derivative, a versatile precursor for further functionalization.

Example protocol :

-

Methyl ester synthesis :

-

Hydrazide formation :

Optimization of Reaction Conditions

Temperature and Solvent Effects

-

Nitration : Conducted in 30% nitric acid at room temperature to introduce nitro groups without side reactions.

-

Reduction : Raney Ni in propan-2-ol at reflux reduces nitro to amino groups efficiently (yield: 82%).

-

Microwave-assisted synthesis : Reduces reaction time from 5 h to 20 min for pyrazole derivatives, albeit with lower yields (60% vs. 82%).

Catalytic Systems

-

Sulfuric acid : Essential for esterification and cyclization reactions.

-

Raney Ni : Effective for nitro group reduction but requires careful handling to prevent over-reduction.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include:

-

¹³C NMR : Carbonyl carbons resonate at δ 164–174 ppm, confirming oxadiazole or thiadiazole formation.

Comparative Analysis of Synthetic Strategies

Challenges and Mitigation Strategies

-

Low yields in microwave synthesis : Attributed to rapid decomposition; optimizing irradiation power and time improves outcomes.

-

Byproduct formation during nitration : Controlled addition of nitric acid and low temperatures minimize undesired products.

-

Purification difficulties : Gradient elution in chromatography resolves closely eluting impurities.

Industrial and Research Applications

The compound’s synthesis is pivotal for developing antioxidants and anti-inflammatory agents. Derivatives like 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one exhibit 1.5-fold higher antioxidant activity than ascorbic acid, underscoring its pharmaceutical potential .

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H12ClNO4

- Molecular Weight : 269.68 g/mol

- CAS Number : 63675-21-8

This compound features a pyrrolidine ring, which is known for its role in biological activity, particularly in pharmaceuticals.

Medicinal Applications

-

Antimicrobial Activity

- Studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. Research has shown that 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Properties

- Analgesic Effects

Biochemical Research

- Proteomics Research

- Enzyme Inhibition Studies

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Antioxidant Activity :

- Hydroxyl (-OH) groups enhance radical scavenging via hydrogen atom donation, as seen in compounds like 1-(5-Cl-2-OH-Ph)-5-oxo-pyrrolidine-3-COOH .

- Methoxy (-OCH₃) groups, while less polar than hydroxyl, may improve metabolic stability and membrane permeability due to increased lipophilicity .

- Electron-withdrawing groups (e.g., -Cl) can stabilize radical intermediates, indirectly boosting antioxidant efficacy .

Heterocyclic Modifications :

- Derivatives with thioxo-oxadiazole or triazole moieties (e.g., Compound 10 and 21 ) exhibit enhanced activity due to additional radical stabilization sites .

Carboxylic Acid Role :

- Free carboxylic acid groups (as in the target compound) correlate with strong reducing power, facilitating electron donation in assays like ferricyanide reduction .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | Melting Point (°C) | Solubility | LogP (Predicted) |

|---|---|---|---|

| Target Compound | Not reported | Moderate (polar solvents) | ~1.2 |

| 1-(5-Cl-2-OH-Ph)-5-oxo-pyrrolidine-3-COOH | 188–189 | High (aqueous) | ~0.8 |

| Compound 21 | 266–267 | Low (DMSO) | ~2.5 |

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 63675-21-8) is an organic compound belonging to the pyrrolidine carboxylic acid class. Its unique structure, characterized by a chloro-substituted methoxyphenyl group attached to a pyrrolidine ring, positions it as a compound of interest in various biological and medicinal research fields. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H12ClNO4

- Molecular Weight : 269.68 g/mol

- IUPAC Name : this compound

- InChI Key : QLLPDFKYJGBZCA-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive bacteria and fungi. The compound's mechanism involves disrupting the microbial cell wall synthesis and inhibiting essential metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in models of acute and chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, which are critical in inflammatory responses.

Anticancer Activity

This compound has shown promising results in cancer research. In vitro studies using A549 human lung cancer cells indicated that the compound induces cytotoxicity comparable to established chemotherapeutic agents like cisplatin.

| Compound | Cell Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| Cisplatin | 45 | <0.001 |

| This compound | 62 | <0.05 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Modulation : The compound potentially modulates receptor activity related to apoptosis and cell cycle regulation.

- Oxidative Stress Reduction : Preliminary studies suggest that it may reduce oxidative stress markers, contributing to its antioxidant properties.

Study on Anticancer Activity

A study published in MDPI explored the anticancer effects of derivatives of pyrrolidine carboxylic acids, including our compound of interest. The results indicated that certain structural modifications could enhance anticancer activity significantly, suggesting a structure–activity relationship that warrants further investigation .

Antimicrobial Screening

In another study focusing on antimicrobial efficacy, various derivatives were screened against multidrug-resistant pathogens using the broth microdilution method. While some derivatives showed no significant activity, others demonstrated promising results against specific strains, highlighting the potential for further development .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid?

The compound is typically synthesized via a condensation reaction between 5-chloro-2-methoxyaniline and itaconic acid under reflux in aqueous medium . Key steps include:

- Reaction conditions : Reflux in water for 4–6 hours to form the pyrrolidinone ring.

- Purification : Dissolution in 5% NaOH, filtration, acidification to pH 2 with HCl, and recrystallization.

- Derivatization : Esterification (e.g., with methanol/H₂SO₄) or hydrazide formation (using hydrazine monohydrate) for further functionalization .

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and carbonyl groups (C=O at ~170 ppm) .

- FT-IR : Confirms lactam (C=O stretch at ~1650 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3000 cm⁻¹) functionalities .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives (e.g., antioxidant-active analogs) .

Advanced: How can researchers optimize reaction yields and purity for large-scale synthesis?

- Catalyst screening : Sulfuric acid improves esterification efficiency, while Pd/C aids in hydrogenation steps (e.g., reducing nitro groups in intermediates) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during coupling reactions.

- pH control : Precise acidification (pH 2–3) minimizes byproducts during carboxylic acid isolation .

Advanced: How should contradictory bioactivity data (e.g., antioxidant assays) be analyzed?

- Multi-assay validation : Combine DPPH radical scavenging (IC₅₀ values) and reducing power assays (absorbance at 700 nm) to cross-validate results .

- Structure-activity relationship (SAR) : Substituents like 4-thioxo-1,3,4-oxadiazole enhance antioxidant activity (1.5× ascorbic acid activity), while electron-withdrawing groups (e.g., nitro) may reduce solubility, affecting assay reliability .

Advanced: What computational approaches are used to design derivatives with improved pharmacological profiles?

- Molecular docking : Predict binding affinities to targets like human neutrophil elastase or oxidoreductases using software (e.g., AutoDock) .

- QSAR modeling : Correlate substituent electronegativity or steric bulk with bioactivity (e.g., IC₅₀ values from DPPH assays) .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for membrane permeability) .

Advanced: How are stereochemical challenges addressed during synthesis?

- Chiral resolution : Use enantiopure starting materials (e.g., (S)-pyroglutamic acid derivatives) or enzymatic catalysis to control stereocenters .

- X-ray validation : Confirm absolute configuration of crystalline intermediates (e.g., 1-(5-chloro-2-hydroxyphenyl) derivatives) .

Advanced: What strategies mitigate degradation during storage or biological assays?

- Lyophilization : Stabilize carboxylic acid derivatives by removing water to prevent hydrolysis .

- Protective groups : Use tert-butyl esters or benzyl hydrazides to mask reactive functionalities during storage .

Advanced: How can synthetic byproducts or impurities be identified and minimized?

- HPLC-MS : Detect trace impurities (e.g., unreacted aniline or ester intermediates) with reverse-phase C18 columns .

- Column chromatography : Silica gel purification (eluent: ethyl acetate/hexane) separates regioisomers or dimeric byproducts .

Advanced: What are the limitations of current biological activity studies?

- 2D vs. 3D models : Many studies use monolayer cell cultures, which lack tissue complexity. Transition to 3D spheroid or in vivo models is recommended for robust data .

- Solvent artifacts : DMSO used in solubility enhancement may interfere with antioxidant assays; use <1% v/v concentrations .

Advanced: How can researchers validate target engagement in mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.